2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine

Physicochemical profiling Medicinal chemistry ADME prediction

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine (CAS 1155530-59-8) is a heterocyclic amine featuring a thiazole core with a methyl substituent at position 5 and a gem-dimethyl-substituted amine at position Its molecular formula is C₇H₁₂N₂S (MW 156.25 g/mol, PubChem CID. The compound is primarily supplied as a research building block with a typical purity specification of 95% (GC/HPLC) by multiple vendors including Enamine (Cat.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 1155530-59-8
Cat. No. B1454261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine
CAS1155530-59-8
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C(C)(C)N
InChIInChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3
InChIKeyBKAARAYQIPOVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine (CAS 1155530-59-8): Technical Baseline for Scientific Procurement


2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine (CAS 1155530-59-8) is a heterocyclic amine featuring a thiazole core with a methyl substituent at position 5 and a gem-dimethyl-substituted amine at position 2. Its molecular formula is C₇H₁₂N₂S (MW 156.25 g/mol, PubChem CID 43559029) [1]. The compound is primarily supplied as a research building block with a typical purity specification of 95% (GC/HPLC) by multiple vendors including Enamine (Cat. EN300-100707) and American Elements [2][3]. Computed physicochemical properties from PubChem indicate a XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 67.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [1]. The compound is reported as a liquid at room temperature and requires storage sealed under dry conditions at 2–8 °C .

Why Generic Substitution Fails for 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine


In-class thiazole-propan-2-amine analogs cannot be simply interchanged because the position of the methyl substituent on the thiazole ring directly alters lipophilicity, electronic distribution, and steric environment at the reactive amine center. The 5-methyl substitution pattern in this compound is a privileged scaffold in ATP-competitive kinase inhibitors, specifically validated in FGFR-1 inhibitor programs where 2-aryl-5-methylthiazole analogs achieved IC₅₀ values in the low micromolar to nanomolar range [1]. In contrast, the 4-methyl regioisomer (CAS 859466-62-9) has been associated with entirely different biological profiles, including synthetic cathinone activity (Mexedrone) . The gem-dimethyl group adjacent to the amine confers conformational restriction (one rotatable bond) and altered basicity compared to primary amine analogs such as 2-amino-5-methylthiazole (CAS 7305-71-7, zero rotatable bonds, pKa of aromatic amine) [2]. These structural differences produce materially different reactivity in amide coupling, reductive amination, and nucleophilic substitution reactions. The quantitative evidence below establishes where these differences are measurable and relevant for procurement decisions.

Quantitative Differentiation Evidence: 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. Unsubstituted Thiazole Analog

The target compound exhibits a computed XLogP3-AA of 0.8, representing a +0.4 log unit increase in lipophilicity relative to the des-methyl analog 2-(1,3-thiazol-2-yl)propan-2-amine (CAS 1082393-38-1, XLogP3-AA = 0.4) [1][2]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient and is attributable solely to the addition of the 5-methyl group on the thiazole ring. Both compounds share identical TPSA (67.2 Ų), hydrogen bond donor/acceptor counts, and rotatable bond counts, isolating lipophilicity as the single differentiating physicochemical parameter [1][2].

Physicochemical profiling Medicinal chemistry ADME prediction

Electronic and Steric Differentiation Between 5-Methyl and 4-Methyl Thiazole Regioisomers

The 5-methyl and 4-methyl regioisomers (CAS 859466-62-9) share identical molecular formula (C₇H₁₂N₂S), molecular weight (156.25), and computed XLogP3-AA (0.8), but differ critically in the position of the methyl group on the thiazole ring [1][2]. The 5-methyl configuration places the substituent adjacent to the ring sulfur (position 1), while 4-methyl is adjacent to the ring nitrogen (position 3), altering the electron density at the 2-position carbon bearing the propan-2-amine group. This positional difference has been shown to be decisive in FGFR-1 kinase inhibitor programs, where the 2-aryl-5-methylthiazole scaffold (not the 4-methyl variant) was identified as a validated ATP-competitive pharmacophore, with synthesized analogs achieving FGFR-1 IC₅₀ values from low micromolar to nanomolar [3]. The 4-methyl regioisomer has been structurally linked to the synthetic cathinone Mexedrone, an entirely distinct pharmacological profile .

Kinase inhibitor design Regioisomer selectivity Scaffold optimization

Conformational Rigidity and Hydrogen Bonding Differentiation vs. Primary Amine Analog 2-Amino-5-methylthiazole

The target compound possesses one rotatable bond (C–C between thiazole and propan-2-amine), identical to other propan-2-amine analogs, whereas the simpler primary amine analog 2-amino-5-methylthiazole (CAS 7305-71-7) has zero rotatable bonds, with the amine directly attached to the thiazole ring [1][2]. The gem-dimethyl substitution at the α-carbon of the target compound introduces steric hindrance that can shield the amine from metabolic N-dealkylation and reduce nucleophilic reactivity in a tunable manner. The target compound has one hydrogen bond donor (the NH₂ group), compared to two donors in 2-amino-5-methylthiazole (aromatic NH₂), altering hydrogen-bonding capacity in crystal engineering and supramolecular assembly applications [3]. The target compound is reported as a liquid at room temperature, while 2-amino-5-methylthiazole is a solid (mp 94–97°C), indicating significantly different bulk physical properties relevant to formulation and handling .

Conformational analysis Fragment-based drug design Crystal engineering

Molecular Weight and Formula Differentiation Between Target and Unsubstituted Analog

The target compound (C₇H₁₂N₂S, MW 156.25) differs from the des-methyl analog 2-(1,3-thiazol-2-yl)propan-2-amine (C₆H₁₀N₂S, MW 142.22) by exactly one methylene group (CH₂, 14.03 Da), reflected in the molecular formula difference of CH₂ [1][2]. This mass difference is analytically resolvable by LC-MS and GC-MS. Both compounds share identical TPSA (67.2 Ų) and hydrogen bond profiles, meaning the additional methyl group increases hydrophobic surface area without altering polarity metrics. The exact monoisotopic mass difference is 14.01565 Da (target: 156.07212 Da vs. comparator: 142.05647 Da), enabling unambiguous identification in reaction monitoring [1][2].

Building block selection Molecular diversity Lead optimization

Vendor Purity and Storage Specification Comparison

The target compound is consistently specified at 95% purity by multiple vendors, including Enamine (Product EN300-100707), ChemScene (Cat. CS-0221930), and American Elements [1]. The closely related regioisomer 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine (CAS 859466-62-9) is also offered at 95% purity by Synblock and American Elements . However, the target compound benefits from broader supplier availability (at least six identified vendors vs. four for the 4-methyl isomer), reducing single-supplier dependency risk. Storage conditions for the target compound are uniformly specified as sealed, dry, 2–8°C, indicating comparable stability requirements to in-class analogs . Pricing data from CymitQuimica indicates €633 for 50 mg and €1,761 for 500 mg, providing a benchmark for procurement cost assessment .

Quality control Supply chain Building block procurement

Rotatable Bond Conservation Across Propan-2-amine Series and Implications for Scaffold Rigidity

The target compound, its 4-methyl regioisomer (CAS 859466-62-9), and the des-methyl analog (CAS 1082393-38-1) all share exactly one rotatable bond as computed by Cactvs [1][2][3]. This conserved rigidity arises from the gem-dimethyl substitution on the α-carbon, which restricts rotation to a single C–C bond connecting the thiazole ring to the propan-2-amine group. In contrast, the primary amine comparator 2-amino-5-methylthiazole has zero rotatable bonds due to direct amine attachment to the ring [4]. The one-rotatable-bond profile places these compounds in a favorable conformational entropy range for fragment-based drug discovery, where low rotatable bond count correlates with higher ligand efficiency upon target binding. All propan-2-amine analogs in this series maintain identical TPSA (67.2 Ų), confirming that the 5-methyl modification alters lipophilicity without perturbing polar surface area [1][2].

Conformational restriction Fragment library design Structure-based design

Optimal Research and Industrial Application Scenarios for 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine


Kinase Inhibitor Scaffold Derivatization (FGFR-1 and Related Tyrosine Kinases)

The 2-aryl-5-methylthiazole scaffold, for which 2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine serves as the core amine building block, has been validated as an ATP-competitive FGFR-1 inhibitor pharmacophore with analogs achieving IC₅₀ values from low micromolar to nanomolar [1]. The gem-dimethylamine moiety provides a basic head that can be directly coupled to diverse aryl carboxylic acids or sulfonyl chlorides to generate focused kinase inhibitor libraries. Procurement of the 5-methyl (rather than 4-methyl) regioisomer is critical: the 5-methyl configuration matches the validated FGFR-1 pharmacophore, while the 4-methyl analog is associated with an entirely different pharmacological profile (synthetic cathinone) [2]. The compound's XLogP3-AA of 0.8 provides a balanced lipophilicity starting point for lead optimization, with room to modulate logP in either direction through subsequent derivatization [3].

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 156.25 g/mol, a single rotatable bond, and TPSA of 67.2 Ų, 2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine satisfies the Rule of Three criteria for fragment library membership (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. Its liquid physical state facilitates automated liquid handling and acoustic dispensing in high-throughput fragment screening, a handling advantage over solid primary amine analogs such as 2-amino-5-methylthiazole (mp 94–97°C) [2]. The 5-methyl group provides a synthetic handle for further elaboration via C–H activation or halogenation, while the gem-dimethyl group shields the amine from rapid metabolic degradation, making fragments derived from this building block more likely to yield interpretable structure-activity relationships in hit-to-lead campaigns [1].

Heterocyclic Building Block for Parallel Medicinal Chemistry Libraries

The compound functions as a versatile amine component in amide bond formation, sulfonamide synthesis, reductive amination, and urea formation, with the sterically hindered gem-dimethyl group providing controlled reactivity compared to less hindered primary amines. Its consistent 95% purity specification across multiple vendors (Enamine, ChemScene, American Elements) and pricing transparency (€633/50 mg at CymitQuimica) support reliable procurement for library synthesis at 10–100 mg scale per analog [1][2]. The 14.03 Da mass difference from the des-methyl analog enables MS-based reaction monitoring without isotopic labeling, and the compound's single rotatable bond ensures that conformational complexity does not confound initial SAR interpretation [3].

Physicochemical Probe in Model Development for logP Prediction and Membrane Permeability Studies

The 5-methyl vs. des-methyl pair (XLogP3-AA = 0.8 vs. 0.4) presents a clean matched molecular pair for validating computational logP prediction algorithms: the only structural difference is one methyl group on the thiazole ring, yet the lipophilicity difference is +0.4 log units [1]. Because TPSA, hydrogen bond profiles, and rotatable bond count are identical between the pair, any observed difference in membrane permeability (e.g., in PAMPA or Caco-2 assays) can be directly attributed to the lipophilicity increment, making this compound pair an ideal calibration set for in silico ADME model development [1][2].

Technical Documentation Hub

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